(+)-S-Clevidipine is a third-generation dihydropyridine calcium channel blocker primarily used for the management of hypertension. It is characterized by its rapid onset and short duration of action, making it suitable for intravenous administration in acute settings. The compound is a derivative of 1,4-dihydropyridine and is specifically designed to provide effective blood pressure control with minimal side effects.
Clevidipine is synthesized from various chemical precursors, including 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid, which serves as a key intermediate in its production. The compound is commercially available as Clevidipine butyrate, an injectable emulsion.
Clevidipine falls under the classification of calcium channel blockers, specifically within the dihydropyridine subclass. It is utilized in clinical settings to manage acute hypertension and has been shown to be effective in perioperative settings.
The synthesis of (+)-S-Clevidipine involves several steps that ensure high purity and yield.
The molecular structure of (+)-S-Clevidipine can be represented as follows:
The structure features a dihydropyridine core with various substituents that contribute to its pharmacological properties.
Clevidipine participates in several chemical reactions during its synthesis:
Clevidipine exerts its antihypertensive effects through the inhibition of calcium influx into vascular smooth muscle cells via L-type calcium channels. This action leads to:
Data suggests that Clevidipine's effects can be observed within minutes of administration, making it particularly useful for acute management scenarios .
Relevant data indicate that Clevidipine exhibits high stability when stored properly, which is crucial for maintaining its efficacy during clinical use .
Clevidipine is primarily used in clinical settings for:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2